Dinotefuran synthesis pathway and key intermediates
Dinotefuran synthesis pathway and key intermediates
An In-depth Technical Guide to the Synthesis of Dinotefuran (B1670701)
Introduction
Dinotefuran, chemically known as 1-methyl-2-nitro-3-((tetrahydro-3-furyl)methyl)guanidine, is a third-generation neonicotinoid insecticide.[1][2] It is a broad-spectrum, systemic insecticide effective against a wide range of pests, including aphids, whiteflies, thrips, and beetles.[3] Its mode of action involves the disruption of the insect's central nervous system by acting as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to paralysis and death.[1][4] This technical guide provides a detailed overview of the primary synthesis pathways for dinotefuran, focusing on key intermediates, experimental protocols, and quantitative data for researchers and professionals in drug development and chemical synthesis.
Core Synthesis Pathways
The commercial production of dinotefuran is primarily achieved through the condensation of a substituted guanidine (B92328) derivative with a key amine intermediate, (tetrahydro-3-furyl)methylamine. Several variations of this core approach exist, differing mainly in the nature of the guanidine reactant.
Pathway 1: Condensation with 1,3-Dimethyl-2-nitroisourea
A prevalent and efficient method involves the reaction of (tetrahydro-3-furyl)methylamine with 1,3-dimethyl-2-nitroisourea. This pathway is noted for its high yield and purity.[5][6] The reaction proceeds via nucleophilic substitution, where the primary amine attacks the isourea, displacing a methoxy (B1213986) group and forming the final guanidine structure of dinotefuran.
Caption: Synthesis of Dinotefuran via Condensation Pathway.
Pathway 2: Convergent Synthesis via Nitroguanidine (B56551)
An alternative commercial route is a convergent 4-5 step synthesis.[4] This pathway begins with the formation of a guanidine core, which is subsequently nitrated and condensed. A key step involves the reductive amination of tetrahydrofuran-3-carboxaldehyde with guanidine nitrate. The resulting intermediate undergoes N-nitration using nitroguanidine, followed by a condensation reaction with formaldehyde (B43269) to construct the final nitroimino heterocycle.[4]
Synthesis of Key Intermediates
The successful synthesis of dinotefuran relies heavily on the efficient preparation of its key precursors.
(Tetrahydro-3-furyl)methanol
This alcohol is a critical precursor to the amine intermediate. A common synthesis method involves the reduction of 3-furfural.[7] An alternative route starts from diethyl succinate.[8]
Caption: Synthesis of (Tetrahydro-3-furyl)methanol Intermediate.
(Tetrahydro-3-furyl)methylamine
This key amine is typically synthesized from (tetrahydro-3-furyl)methanol. The process involves converting the hydroxyl group into a better leaving group (e.g., via tosylation or halogenation) followed by substitution with an amine source (like ammonia (B1221849) or phthalimide (B116566) in a Gabriel synthesis), or through direct amination processes.
Guanidine Reactants
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1,3-Dimethyl-2-nitroisourea: This reactant is used in the high-yield condensation pathway. Its preparation involves the nitration of a corresponding isourea precursor.
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1-Methyl-3-nitroguanidine (B58230): This compound can be synthesized by reacting nitroguanidine with methylamine (B109427) or a methylammonium (B1206745) salt in an aqueous solution under controlled temperature and pH.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various patented synthesis procedures.
Table 1: Synthesis of 3-Furanmethanol from 3-Furfural [7]
| Parameter | Value |
|---|---|
| Reactants | |
| 3-Furfural | 96 g |
| Tetrahydrofuran (B95107) (Solvent) | 480 g |
| Zinc Chloride (Catalyst) | 4.8 g |
| Sodium Borohydride (B1222165) | 136.8 g |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Product | |
| Yield | 95.8 g (96.5%) |
| Purity | 98.7% |
Table 2: Catalytic Hydrogenation of 3-Furanmethanol [7]
| Parameter | Value |
|---|---|
| Reactants | |
| 3-Furanmethanol | 98 g |
| Dehydrated Ethanol (Solvent) | 490 g |
| Pd/C Catalyst | 3.92 g |
| Triethylamine | 4.9 g |
| Reaction Conditions | |
| Hydrogen Pressure | 3 MPa |
| Temperature | 140 °C |
| Reaction Time | 4 hours |
| Product | |
| Yield | 87.6 g (94.8%) |
| Purity | 98.7% |
Table 3: Synthesis of Dinotefuran (Improved Process) [6]
| Parameter | Value |
|---|---|
| Reactants | |
| (Tetrahydro-3-furyl)methylamine | 400 kg |
| 1,3-Dimethyl-2-nitroisourea | 530 kg |
| Centrifuged Mother Liquor | 1000 L |
| Caustic Soda Flakes | 10 kg |
| Reaction Conditions | |
| Initial Temperature | -5 °C |
| Heating Temperature | 55 °C |
| Final Cooling Temperature | 0 °C |
| pH Adjustment | 4 |
| Product | |
| Yield | 99.6% |
| Purity | 98.24% |
Experimental Protocols
Protocol 1: Synthesis of 3-Furanmethanol[7]
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Dissolution: Dissolve 96 g of 3-furfural and 4.8 g of zinc chloride in 480 g of tetrahydrofuran (THF) in a suitable reaction flask at room temperature with stirring.
-
Reduction: Add 136.8 g of sodium borohydride to the mixture in batches. Maintain stirring at room temperature for 12 hours.
-
Quenching and Neutralization: After 12 hours, carefully adjust the pH of the reaction mixture to neutral using a 2 mol/L hydrochloric acid solution.
-
Workup: Filter the resulting solid. Wash the solid twice with 200 mL of THF. Combine all organic layers.
-
Isolation: Concentrate the combined organic solution under reduced pressure to yield 3-furanmethanol.
Protocol 2: Synthesis of (Tetrahydro-3-furyl)methanol[7]
-
Catalyst Loading: In a high-pressure autoclave, add 98 g of 3-furanmethanol, 490 g of dehydrated ethanol, 3.92 g of Pd/C catalyst, and 4.9 g of triethylamine.
-
Hydrogenation: Seal the autoclave and replace the internal atmosphere with nitrogen three times before introducing hydrogen gas. Maintain the internal pressure at 3 MPa.
-
Reaction: Heat the mixture to 140 °C and maintain the reaction for 4 hours with stirring.
-
Cooling and Depressurization: Cool the system to room temperature and carefully vent the remaining hydrogen.
-
Workup: Filter the reaction mixture to remove the catalyst. Adjust the filtrate to a neutral pH with 2L/mol hydrochloric acid, filter again, and concentrate the ethanol.
-
Purification: Purify the resulting crude product by rectification to obtain pure (tetrahydro-3-furyl)methanol.
Protocol 3: Synthesis of Dinotefuran[5][6]
-
Initial Setup: Add 1000 L of centrifugal mother liquor and 10 kg of caustic soda flakes into a reaction kettle at room temperature.
-
Cooling: Cool the mixture to a temperature between -8 °C and -3 °C.
-
Reactant Addition: Add 400 kg of (tetrahydro-3-furyl)methylamine and 530 kg of 1,3-dimethyl-2-nitroisourea to the cooled mixture. Stir uniformly.
-
Reaction: Heat the reaction mixture to 50-60 °C and maintain this temperature while stirring. Monitor the reaction until the residual amount of 1,3-dimethyl-2-nitroisourea is less than 0.5% of the initial amount.
-
Crystallization: Cool the mixture to 18-22 °C. Adjust the pH to 3-5 to induce acidification and crystallization.
-
Dissolution and Recrystallization: Heat the mixture to 45-55 °C to dissolve the solid, then cool to -5 °C to 0 °C to recrystallize the product.
-
Isolation: Centrifuge the mixture to isolate the solid product. Dry the centrifuged solid to obtain the target dinotefuran.
References
- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 2. 1-Methyl-2-nitro-3-((tetrahydrofuran-3-yl)methyl)guanidine [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]
- 5. CN111217772A - Novel process for synthesizing dinotefuran - Google Patents [patents.google.com]
- 6. Novel process for synthesis of dinotefuran - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]
- 8. CN103709126A - Synthetic method of pesticide dinotefuran intermediate 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
- 9. US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google Patents [patents.google.com]
